![molecular formula C18H20N6O3S B12469891 5-[6-(3-Methoxy-3-oxetanyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]-2-pyrimidinamine CAS No. 1033739-98-8](/img/structure/B12469891.png)
5-[6-(3-Methoxy-3-oxetanyl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-2-yl]-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[6-(3-methoxyoxetan-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine is a complex heterocyclic compound that features a unique combination of functional groups and ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[6-(3-methoxyoxetan-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved by cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate.
Introduction of the morpholine group: This step typically involves nucleophilic substitution reactions where a suitable leaving group on the thieno[3,2-d]pyrimidine core is replaced by morpholine.
Attachment of the 3-methoxyoxetan-3-yl group: This can be done through a series of reactions involving the formation of an oxetane ring followed by methoxylation.
Final assembly: The pyrimidin-2-amine moiety is introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-[6-(3-methoxyoxetan-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a tool compound to study the biological pathways and mechanisms involving thieno[3,2-d]pyrimidine derivatives.
Chemical Biology: The compound can be used to probe the interactions between small molecules and biological macromolecules.
Material Science: Its unique electronic properties may make it useful in the development of novel materials for electronic or photonic applications.
Mechanism of Action
The mechanism of action of 5-[6-(3-methoxyoxetan-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways . The compound’s unique structure allows it to bind to these targets with high specificity and affinity, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the core thieno[3,2-d]pyrimidine structure and may have similar biological activities.
Morpholine-containing compounds: Compounds with morpholine groups are known for their biological activity and are often used in drug development.
Oxetane-containing compounds: Oxetane rings are found in various bioactive molecules and can enhance the metabolic stability and bioavailability of drugs.
Uniqueness
5-[6-(3-methoxyoxetan-3-yl)-4-(morpholin-4-yl)thieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine is unique due to its combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
1033739-98-8 |
|---|---|
Molecular Formula |
C18H20N6O3S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-[6-(3-methoxyoxetan-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C18H20N6O3S/c1-25-18(9-27-10-18)13-6-12-14(28-13)16(24-2-4-26-5-3-24)23-15(22-12)11-7-20-17(19)21-8-11/h6-8H,2-5,9-10H2,1H3,(H2,19,20,21) |
InChI Key |
KBTBHOPRFNFYOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1(COC1)C2=CC3=C(S2)C(=NC(=N3)C4=CN=C(N=C4)N)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-({4-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12469818.png)
![(5-{[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B12469823.png)
![2,8,14,20-Tetrabutylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol](/img/structure/B12469824.png)
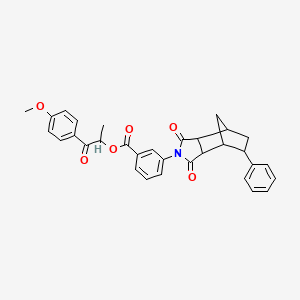
![(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12469852.png)
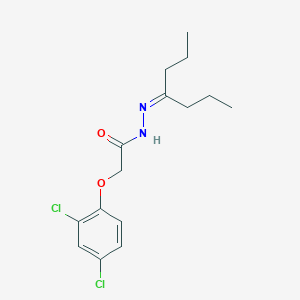
![2-(Biphenyl-4-yl)-2-oxoethyl 4-[(2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12469863.png)
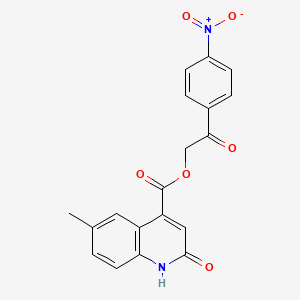
![bis[3-(2-aminoethyl)-1H-indol-5-yl] benzene-1,3-dicarboxylate](/img/structure/B12469878.png)
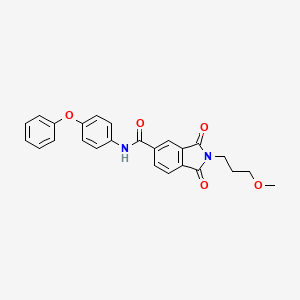
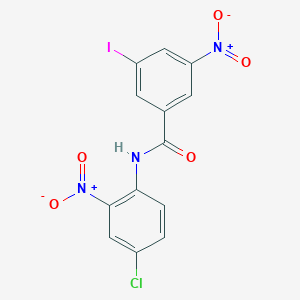
![7-[(2-Chlorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B12469881.png)
